molecular formula C7H4FN3O2 B2734677 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-26-1

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2734677
CAS No.: 1159831-26-1
M. Wt: 181.126
InChI Key: ZDJXNKXFFSYTSJ-UHFFFAOYSA-N
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Description

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position of the triazolopyridine ring. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyridine derivative with hydrazine to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like dicationic molten salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable processes such as one-pot synthesis. This method is advantageous due to its efficiency and high yield. The use of environmentally friendly catalysts and solvent-free conditions can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. For instance, it has been shown to inhibit kinases like c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The carboxylic acid group also provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJXNKXFFSYTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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